Butoxypropionitrile
CAS No.:
Cat. No.: VC13912474
Molecular Formula: C7H13NO
Molecular Weight: 127.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H13NO |
---|---|
Molecular Weight | 127.18 g/mol |
IUPAC Name | 2-butoxypropanenitrile |
Standard InChI | InChI=1S/C7H13NO/c1-3-4-5-9-7(2)6-8/h7H,3-5H2,1-2H3 |
Standard InChI Key | CKBRCGMEHIWIQM-UHFFFAOYSA-N |
Canonical SMILES | CCCCOC(C)C#N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
3-Butoxypropionitrile (CAS RN: 6959-71-3) is structurally defined by a three-carbon chain (propionitrile) substituted with a butoxy group () at the third carbon position. The SMILES notation \text{CCCCOCCC#N} and InChiKey provide unambiguous identifiers for its configuration . The nitrile group (\text{-C#N}) contributes to its polarity, while the butoxy moiety enhances solubility in organic solvents.
Physical Properties
The compound’s physical properties are critical for its handling and application:
Property | Value | Source |
---|---|---|
Density | 0.889 g/mL | |
Boiling Point | 210°C | |
Refractive Index | 1.418 | |
Surface Tension | 29.81 dyn/cm | |
Flash Point | 61.1°C |
These parameters indicate that 3-butoxypropionitrile is a moderately volatile liquid with applications requiring controlled thermal environments. The refractive index and surface tension further suggest its compatibility in formulations requiring specific interfacial properties .
Synthesis and Manufacturing
Catalytic Synthesis Routes
A patent (CN1243121A) details a novel method for synthesizing dialkoxylated propionitriles using supercritical as a reaction medium . Although the patent focuses on 3,3-dialkoxypropionitriles, the methodology is adaptable to mono-alkoxy derivatives like 3-butoxypropionitrile. Key aspects include:
-
Catalysts: A combination of , , and parabenzodiquinone enhances reaction efficiency and selectivity .
-
Reaction Conditions: Supercritical (31.1°C, 73.9 bar) facilitates higher conversion rates by reducing viscosity and improving mass transfer .
This approach offers environmental advantages over traditional solvents, aligning with green chemistry principles.
Alternative Pathways
Industrial and Synthetic Applications
Solvent Applications
The compound’s moderate polarity and high boiling point make it suitable as a solvent in:
-
Polymer Chemistry: Facilitating reactions involving acrylonitrile or vinyl cyanide monomers.
-
Pharmaceutical Intermediates: Serving as a reaction medium for synthesizing nitrogen-containing heterocycles .
Chemical Intermediate
3-Butoxypropionitrile’s nitrile group is a precursor for amines, carboxylic acids, and amides via hydrolysis or reduction. For instance, catalytic hydrogenation could yield 3-butoxypropylamine, a potential building block for surfactants or agrochemicals .
Environmental and Regulatory Considerations
Regulatory Status
Future Research Directions
Expanding Synthetic Utility
Exploring 3-butoxypropionitrile’s role in asymmetric catalysis or as a ligand in transition metal complexes could unlock novel reactivity. For example, chiral variants (e.g., (S)-(-)-2-methoxypropionitrile) demonstrate the potential for enantioselective applications.
Toxicological Profiling
Comprehensive studies evaluating chronic exposure effects and ecotoxicological impacts are essential for risk assessment. Collaborative efforts between academic and industrial laboratories could address these gaps.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume